molecular formula C19H31N B1250259 (S)-fenpropidin

(S)-fenpropidin

Cat. No. B1250259
M. Wt: 273.5 g/mol
InChI Key: MGNFYQILYYYUBS-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-fenpropidin is a 1-[3-(4-tert-butylphenyl)-2-methylpropyl]piperidine that has S configuration. It is an enantiomer of a (R)-fenpropidin.

Scientific Research Applications

Chiral Analysis and Environmental Impact

  • Chiral Analysis in Agriculture : (S)-fenpropidin, as part of the chiral fungicide fenpropidin, has been studied for its enantiomeric properties and dissipation in agricultural settings. A study developed a method for the enantioselective determination of fenpropidin in soil, highlighting its use in accurate residue monitoring and risk assessment in agriculture (Li et al., 2022).

Biochemical Action and Resistance

  • Inhibition of Ergosterol Biosynthesis : Fenpropidin, along with other structurally related fungicides, has been shown to inhibit key enzymes in the ergosterol biosynthesis pathway in yeast and fungi. This action is crucial for controlling plant diseases caused by these organisms (Baloch et al., 1984).
  • Development of Resistance in Pathogens : Studies have explored the emergence of resistance to fenpropidin in pathogens like Erysiphe graminis, providing insights into the challenges of managing fungicide resistance in agricultural settings (Brown et al., 1991).

Agricultural Efficacy and Safety

  • Effectiveness in Crop Protection : Research has evaluated the efficacy of fenpropidin in controlling diseases like powdery mildew in crops such as wheat, demonstrating its role in increasing crop yields and disease management (Hardwick et al., 1994).
  • Safety and Residue Analysis : Studies on the dissipation and residue levels of fenpropidin in wheat and soil under field conditions contribute to understanding its safety profile and implications for human consumption (Zhao et al., 2012).

Metabolism and Environmental Fate

  • Enantioselective Metabolism in Plants : Research on the stereoselective metabolism of fenpropidin in crops like grapes and wheat provides insights into its environmental fate and potential impacts on ecosystems and food safety (Buerge et al., 2016).

Pharmacological Properties and Health Effects

  • Cytotoxic Effects in Human Cells : While not directly related to (S)-fenpropidin, studies on similar compounds such as fenofibrate have explored their cytotoxic effects on human cells, providing a broader context for understanding the biological activity of related substances (Jiao & Zhao, 2002).

properties

Product Name

(S)-fenpropidin

Molecular Formula

C19H31N

Molecular Weight

273.5 g/mol

IUPAC Name

1-[(2S)-3-(4-tert-butylphenyl)-2-methylpropyl]piperidine

InChI

InChI=1S/C19H31N/c1-16(15-20-12-6-5-7-13-20)14-17-8-10-18(11-9-17)19(2,3)4/h8-11,16H,5-7,12-15H2,1-4H3/t16-/m0/s1

InChI Key

MGNFYQILYYYUBS-INIZCTEOSA-N

Isomeric SMILES

C[C@@H](CC1=CC=C(C=C1)C(C)(C)C)CN2CCCCC2

Canonical SMILES

CC(CC1=CC=C(C=C1)C(C)(C)C)CN2CCCCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

100 g of 1-(2-methyl-3-phenyl-propyl)-piperidine are added to 375 ml of methylene chloride. 255 g of 95-96% sulfuric acid are then added dropwise over a 1.5 hour period with rapid stirring while cooling with brine to an internal temperature of 10° C. The mixture is warmed to 20° C. and 42.5 g of tert.-butanol are added dropwise. The mixture is reacted at room temperature for 2 hours. The work-up is analogous to that described in Example 1. The crude product is purified by fractional distillation on a Goodloe silver column to yield pure 1-[3-(p-tert.butyl-phenyl)-2-methyl-propyl]-piperidine, b.p. 118° C./0.07 Torr.
Name
1-(2-methyl-3-phenyl-propyl)-piperidine
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
375 mL
Type
reactant
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255 g
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reactant
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42.5 g
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reactant
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brine
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

A mixture of 153 parts of 3-p-tertiary butylphenyl-2-methyl-propanol, 70 parts of piperidine, 230 parts of methanol and 20 parts of catalyst, comprising 0.5% by weight of Pd and 5% by weight of Nd2O3 on Al2O3, is hydrogenated in a stirred autoclave of 1,000 parts by volume capacity, at 70° C. under a hydrogen pressure of 50 bar, until the pressure remains constant. The autoclave is then allowed to cool, the catalyst is filtered off and the filtrate is purified by distillation. 195 parts of N-(3'-(p-tertiary butylphenyl)-2'-methylpropyl)-piperidine, boiling point 117° C./0.2 mm Hg, are obtained. The yield is 94% of theory.
[Compound]
Name
153
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

2.9 Kg. of 1-[3-(p-tert.-butyl-phenyl)-2-methyl-1-propenyl]-piperidine are taken up in 1.4 liters of toluene, treated under an atmosphere of nitrogen with 144.8 g. of 5% palladium/carbon and hydrogenated at 35° C. until the hydrogen uptake has been completed. The catalyst is removed by filtration, the toluene is evaporated in vacuo and the residue is distilled. There is obtained pure 1-[3-(p-tert.-butyl-phenyl)-2-methyl-propyl]-piperidine, having a boiling point of 125° C./0.045 Torr.
Name
1-[3-(p-tert.-butyl-phenyl)-2-methyl-1-propenyl]-piperidine
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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1.4 L
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solvent
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0 (± 1) mol
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catalyst
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Synthesis routes and methods IV

Procedure details

To a solution of 4.5 g of 1-[3-(p-tert.butyl-phenyl)-2-methyl-2-propenyl]-piperidine in 125 ml of alcohol are added 1.7 ml of 32% hydrochloric acid and subsequently 1.5 g of 5% palladium/carbon and the mixture is then hydrogenated. After completion of the hydrogen uptake, the catalyst is filtered, the filtrate is treated with 200 ml of 10% sodium hydroxide and extracted with ether. The combined ether extracts are washed neutral with water, dried and evaporated. By distillation there is obtained pure 1-[3-(p-tert.butyl-phenyl)-2-methyl-propyl]-piperidine of boiling point 104° C./0.032 Torr.
Name
1-[3-(p-tert.butyl-phenyl)-2-methyl-2-propenyl]-piperidine
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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